molecular formula C6H14O6S2 B562967 Busulfan-d8 CAS No. 116653-28-2

Busulfan-d8

Cat. No.: B562967
CAS No.: 116653-28-2
M. Wt: 254.4 g/mol
InChI Key: COVZYZSDYWQREU-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Busulfan-d8:

    Busulfan: itself is an effective alkylating antineoplastic agent used in cancer treatment.

  • It causes DNA damage by cross-linking DNA strands and proteins, ultimately disrupting cellular processes.
  • Busulfan is immunosuppressive and myeloablative, meaning it suppresses the immune system and targets bone marrow cells.
  • Preparation Methods

      Synthetic Routes: Busulfan-d8 can be synthesized through deuterium exchange methods, where deuterium atoms replace hydrogen atoms in Busulfan.

      Reaction Conditions: The specific conditions depend on the synthetic route chosen, but deuterium exchange typically occurs in the presence of deuterated reagents or deuterated solvents.

      Industrial Production: this compound is not commonly produced industrially; it is primarily used as an internal standard in mass spectrometry-based assays.

  • Chemical Reactions Analysis

      Reactions: Busulfan-d8 does not undergo extensive chemical reactions itself; its primary role is as an analytical tool.

      Common Reagents: Deuterated solvents (e.g., deuterated dimethyl sulfoxide, DMSO-d6) are used during synthesis and analysis.

      Major Products: Since this compound is not directly involved in reactions, it does not yield major products.

  • Scientific Research Applications

      Chemistry: Busulfan-d8 serves as an internal standard for quantifying Busulfan levels in biological samples using mass spectrometry.

      Biology: It aids in pharmacokinetic studies and drug metabolism research.

      Medicine: this compound’s use is mainly in clinical laboratories for therapeutic drug monitoring.

      Industry: While not directly used in industry, its application indirectly supports drug development and safety assessment.

  • Mechanism of Action

    • Busulfan exerts its effects by:

        Cross-linking DNA: It forms covalent bonds between DNA strands, disrupting replication and transcription.

        Thioredoxin Reductase Inhibition: Busulfan inhibits this enzyme, affecting redox balance.

        Inducing Apoptosis: It triggers programmed cell death pathways.

  • Comparison with Similar Compounds

      Uniqueness: Busulfan-d8’s uniqueness lies in its deuterium labeling, which allows precise quantification.

      Similar Compounds: Other alkylating agents like cyclophosphamide and melphalan are structurally related but lack deuterium labeling.

    Remember that this compound is primarily a research tool, aiding in accurate quantification rather than direct therapeutic use. If you need further information or have additional questions, feel free to ask! .

    Properties

    IUPAC Name

    (1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    COVZYZSDYWQREU-SQUIKQQTSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)OCCCCOS(=O)(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H14O6S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80661835
    Record name (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80661835
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    254.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    116653-28-2
    Record name (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80661835
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Busulfan-d8
    Reactant of Route 2
    Reactant of Route 2
    Busulfan-d8
    Reactant of Route 3
    Busulfan-d8
    Reactant of Route 4
    Reactant of Route 4
    Busulfan-d8
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    Busulfan-d8
    Reactant of Route 6
    Busulfan-d8

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.